[1-(difluoromethyl)cyclobutyl]methanethiol
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Overview
Description
[1-(difluoromethyl)cyclobutyl]methanethiol is an organosulfur compound characterized by a cyclobutyl ring substituted with a difluoromethyl group and a methanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(difluoromethyl)cyclobutyl]methanethiol typically involves the cyclization of appropriate precursors followed by the introduction of the difluoromethyl and methanethiol groups. One common method involves the reaction of cyclobutyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
[1-(difluoromethyl)cyclobutyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the difluoromethyl group or the cyclobutyl ring.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, [1-(difluoromethyl)cyclobutyl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)cyclobutyl]methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the thiol group can participate in redox reactions and covalent modifications of target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(difluoromethyl)cyclobutyl]methanethiol include:
- [1-(trifluoromethyl)cyclobutyl]methanethiol
- [1-(difluoromethyl)cyclopropyl]methanethiol
- [1-(difluoromethyl)cyclopentyl]methanethiol
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclobutyl ring with difluoromethyl and methanethiol groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in its analogs.
Properties
CAS No. |
2703780-28-1 |
---|---|
Molecular Formula |
C6H10F2S |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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